N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide
Overview
Description
N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide is a complex organic compound that belongs to the class of nicotinamides. It contains a bromine atom, a diphenylmethyl group, and a thiadiazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide involves multiple steps, starting with the preparation of the thiadiazole ring and subsequent attachment of the bromine and diphenylmethyl groups. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(diphenylmethyl)nicotinamide: This compound lacks the thiadiazole ring, making it less versatile in certain applications.
5-bromo-N-(3-pyridinyl)nicotinamide: This compound has a pyridine ring instead of the thiadiazole ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-5-bromopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4OS/c22-17-11-16(12-23-13-17)19(27)24-21-26-25-20(28-21)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHVRMRLSJBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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